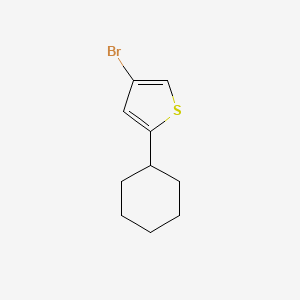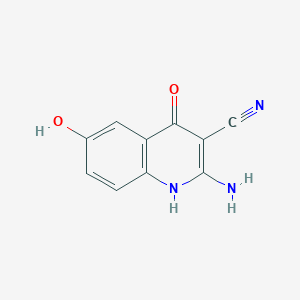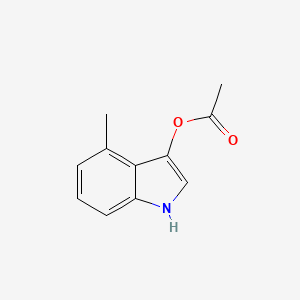
1-(4-Methylpyrrolidin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpyrrolidin-3-yl)ethan-1-one is a chemical compound with the molecular formula C₇H₁₃NO and a molecular weight of 127.18 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl group at the 4-position and an ethanone group at the 1-position. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Methylpyrrolidin-3-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-methylpyrrolidine with ethanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, which allow for better control over reaction conditions and higher production rates. These methods often employ catalysts to enhance the reaction efficiency and reduce the formation of by-products.
Chemical Reactions Analysis
1-(4-Methylpyrrolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethanone group, where nucleophiles such as amines or thiols replace the ethanone group to form new compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -10°C to 80°C, depending on the specific reaction .
Scientific Research Applications
1-(4-Methylpyrrolidin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(4-Methylpyrrolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes by altering the activity of key proteins or signaling molecules .
Comparison with Similar Compounds
1-(4-Methylpyrrolidin-3-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Methylpyrrolidin-3-yl)piperazin-1-yl]ethan-1-one: This compound has a similar structure but includes a piperazine ring, which may confer different chemical and biological properties.
1-(4-Methylpyrrolidin-3-yl)propan-1-one: This compound has a propanone group instead of an ethanone group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which makes it a valuable intermediate in various chemical syntheses and research applications.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-(4-methylpyrrolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H13NO/c1-5-3-8-4-7(5)6(2)9/h5,7-8H,3-4H2,1-2H3 |
InChI Key |
QWGRUOJDVMRHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine](/img/structure/B13217634.png)


![6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13217646.png)
![N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13217647.png)
![Benzyl 3-(aminomethyl)-2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13217652.png)

![N-[1-(3-bromophenyl)ethyl]cyclopropanamine](/img/structure/B13217661.png)
![Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13217667.png)
![3,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13217673.png)

![8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane](/img/structure/B13217686.png)
![Ethyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B13217689.png)

